molecular formula C8H6Cl2N2 B1209713 1H-Benzimidazole, 2-(dichloromethyl)- CAS No. 5466-57-9

1H-Benzimidazole, 2-(dichloromethyl)-

Cat. No. B1209713
CAS RN: 5466-57-9
M. Wt: 201.05 g/mol
InChI Key: XIIOQTJSDMWKQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzimidazole, 2-(dichloromethyl)-, and its derivatives involves several chemical reactions. A notable method includes the reaction of 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis, yielding (1H-benzimidazol-2-yl-methyl)phosphonic acid (Sánchez-Moreno et al., 2003). Another approach involves polymerization reactions for producing polymers containing benzimidazol-2-one units, showcasing the versatility of this compound in synthesis applications (Mir et al., 2012).

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole, 2-(dichloromethyl)-, derivatives has been extensively studied. X-ray crystallography, spectral studies, and DFT calculations have been used to elucidate their structures, as seen in the case of 2-chloromethyl-1H-benzimidazole hydrochloride, revealing an infinite chain structure through intermolecular hydrogen bonding (Abdel Ghani & Mansour, 2012). These analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

1H-Benzimidazole, 2-(dichloromethyl)-, undergoes various chemical reactions, leading to a wide range of derivatives with significant biological and chemical properties. These derivatives exhibit antibacterial, fungicidal, and antitubercular activities, demonstrating the compound's utility in developing pharmaceutical agents (Mahalakshmi & Chidambaranathan, 2015). Additionally, the creation of polymers containing 2H-benzimidazol-2-one moieties highlights its potential in materials science.

Scientific Research Applications

  • DNA Topoisomerase I Inhibitors Benzimidazole derivatives, including 1H-Benzimidazole, have been studied for their inhibitory effects on mammalian DNA topoisomerase I. These derivatives exhibit significant biological properties and are particularly notable for their potential in inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription (Alpan, Gunes, & Topçu, 2007).

  • Molecular Structure and Antimicrobial Properties Extensive structural studies have been conducted on 2-chloromethyl-1H-benzimidazole hydrochloride, with findings indicating significant antibacterial activity. This compound is noted for its potential as an antibacterial agent, especially when compared to established agents like Tetracycline (Abdel Ghani & Mansour, 2012).

  • Synthesis and Antimicrobial Studies Various 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and characterized, demonstrating significant in vitro antimicrobial activity against selected bacterial strains. These derivatives hold potential for therapeutic applications due to their efficacy in combating bacterial infections (Mahalakshmi & Chidambaranathan, 2015).

  • Anti-Diabetic Studies of Hybrid Molecules Research on benzimidazole-pyrazoline hybrid molecules, incorporating 2-chloromethyl-1H-benzimidazole, has shown promising anti-diabetic potential. These compounds demonstrate α-glucosidase inhibition activity, suggesting their potential use in managing diabetes (Ibraheem et al., 2020).

  • Polymers Containing Benzimidazole Moieties The synthesis of polymers containing 2H-benzimidazol-2-one units, derived from 1H-benzimidazole, has been explored for various applications. These polymers exhibit remarkable properties such as high glass transition temperatures and good thermal stability, making them suitable for advanced material applications (Mir et al., 2012).

  • Corrosion Inhibition Benzimidazole derivatives, including 2-aminomethylbenzimidazole, have been studied for their efficacy in inhibiting the corrosion of iron in acidic solutions. Their potential as corrosion inhibitors makes them valuable in industrial applications (Khaled, 2003).

  • Analgesic and Anti-Inflammatory Activities Certain 2-methylaminobenzimidazole derivatives exhibit potent analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents for pain and inflammation management (Achar, Hosamani, & Seetharamareddy, 2010).

Safety And Hazards

The safety data sheet for “1H-Benzimidazole, 2-(dichloromethyl)-” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(dichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIOQTJSDMWKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063923
Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(dichloromethyl)-

CAS RN

5466-57-9
Record name 2-(Dichloromethyl)-1H-benzimidazole
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Record name 2-(Dichloromethyl)benzimidazole
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Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Record name 2-(dichloromethyl)-1H-benzimidazole
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